molecular formula C8H14N2O B12079655 1-(Pyrrolidine-1-carbonyl)cyclopropan-1-amine

1-(Pyrrolidine-1-carbonyl)cyclopropan-1-amine

Cat. No.: B12079655
M. Wt: 154.21 g/mol
InChI Key: GRVDUVPVNFPQGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Pyrrolidine-1-carbonyl)cyclopropan-1-amine is a cyclopropane-containing amine derivative featuring a pyrrolidine-1-carbonyl substituent. This structure combines the conformational rigidity of the cyclopropane ring with the hydrogen-bonding capability of the amide group, making it a valuable scaffold in medicinal chemistry for modulating pharmacokinetic properties and target binding .

Properties

Molecular Formula

C8H14N2O

Molecular Weight

154.21 g/mol

IUPAC Name

(1-aminocyclopropyl)-pyrrolidin-1-ylmethanone

InChI

InChI=1S/C8H14N2O/c9-8(3-4-8)7(11)10-5-1-2-6-10/h1-6,9H2

InChI Key

GRVDUVPVNFPQGH-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C(=O)C2(CC2)N

Origin of Product

United States

Preparation Methods

Nitrogen Ylide-Mediated Cyclopropanation

The palladium-catalyzed conjugate addition of potassium vinyltrifluoroborate to 4-methyl-2-vinylpyrimidine, followed by cyclopropanation using a nitrogen ylide derived from t-butyl bromoacetate and DABCO, represents a robust method for constructing the cyclopropane ring. This approach avoids hazardous diazo compounds and achieves 58% yield over three steps (Table 1). The ylide reacts with the vinylpyrimidine via a [2+1] cycloaddition, forming the trans-cyclopropane configuration selectively.

Table 1: Cyclopropanation Efficiency via Ylide Method

StepReactionConditionsYieldByproducts
1Vinylation of pyrimidinePd(OAc)₂, SPhos, dioxane48%Butenyl pyrimidine
2CyclopropanationDABCO, t-Bu bromoacetate72%None detected
3Ester hydrolysisNaOH, EtOH/H₂O95%

This method’s limitation lies in the volatility of intermediates, necessitating distillation for purification.

Palladium-Catalyzed Conjugate Addition

Prior to cyclopropanation, the synthesis of 4-methyl-2-vinylpyrimidine (3) via Suzuki-Miyaura coupling uses Pd(OAc)₂/SPhos catalysis. Optimized conditions (90°C, 18 h) suppress byproducts like dipyrimidinyl ethene (11) to <1%.

Amide Bond Formation with Pyrrolidine

Phthalimide Protection Strategy

A patent by PF Médicament details a three-step synthesis to prevent lactamization during amidification (Scheme 1):

  • Lactone Condensation : Reacting a cyclopropane-fused lactone (II) with potassium phthalimide in DMF at 150–200°C for 5–15 h forms the phthalimide-protected acid (III).

  • Acid Chloride Formation : Treating III with excess SOCl₂ under reflux yields the acyl chloride.

  • Diethylamine Amidification : Reaction with diethylamine in CH₂Cl₂ at 5–30°C followed by deprotection with ethanolamine affords the target amine in 88% yield.

Scheme 1: Phthalimide-Based Synthesis

This method’s success hinges on phthalimide’s ability to block premature cyclization, a common issue in cyclopropane amine syntheses.

Comparative Analysis of Methodologies

Table 2: Method Comparison

MethodAdvantagesLimitationsYield
Ylide CyclopropanationStereoselective, avoids diazo compoundsVolatile intermediates58%
Phthalimide RouteHigh yield, prevents lactamizationHigh-temperature steps (150–200°C)88%
PhotochemicalNovel skeletal editingRequires adaptation for targetN/R

Industrial Scalability Considerations

The phthalimide route demonstrates superior scalability, with crystallization achieving 88% yield on multi-gram scales. In contrast, the ylide method faces challenges in intermediate purification but offers better stereochemical control.

Chemical Reactions Analysis

Types of Reactions

1-(Pyrrolidine-1-carbonyl)cyclopropan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of cyclopropanecarboxylic acid derivatives.

    Reduction: Formation of cyclopropanol derivatives.

    Substitution: Formation of N-substituted pyrrolidine derivatives.

Scientific Research Applications

1-(Pyrrolidine-1-carbonyl)cyclopropan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential as a pharmacophore in drug design and development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Pyrrolidine-1-carbonyl)cyclopropan-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The cyclopropane ring provides rigidity to the molecule, which can influence its binding affinity and specificity. The pyrrolidine ring can participate in hydrogen bonding and hydrophobic interactions, further contributing to its biological activity .

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Polarity :

  • The pyrrolidine-1-carbonyl group introduces significant polarity compared to aryl or heteroaryl substituents (e.g., bromophenyl or pyridinyl), likely enhancing aqueous solubility but reducing membrane permeability .
  • Halogenated derivatives (e.g., 2-bromophenyl, 6-chloropyridinyl) exhibit higher molecular weights and lipophilicity (LogP ~2–3), favoring blood-brain barrier penetration .

Pharmacological and Industrial Relevance

  • Bioactivity : Cyclopropanamine derivatives are prevalent in bioactive molecules. For instance, 1-(1-benzylpyrrolidin-2-yl)cyclopropan-1-amine () was investigated as a branched inhibitor of GOAT (ghrelin O-acyltransferase), highlighting the role of cyclopropane in conformational restriction .
  • Safety Profiles : Amine-containing compounds (e.g., 3-(aziridin-1-yl)propan-1-amine in ) often require careful handling due to reactivity and toxicity risks, suggesting similar precautions for the target compound .

Research Findings and Trends

  • Structure-Activity Relationships (SAR) :
    • Electron-withdrawing groups (e.g., bromo, chloro) enhance stability but may reduce metabolic clearance .
    • Bulky substituents (e.g., benzodioxinyl in ) improve target selectivity but complicate synthesis .
  • Emerging Applications :
    • Fluorinated analogs (e.g., 3,3-difluorocyclobutyl in ) are gaining traction in PET imaging due to fluorine's isotopic properties .

Biological Activity

1-(Pyrrolidine-1-carbonyl)cyclopropan-1-amine, a compound featuring a cyclopropane structure with a pyrrolidine moiety, has garnered attention for its potential biological activities. This article synthesizes available research findings, including data tables and relevant case studies, to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound's structure can be represented as follows:

C7H12N2O\text{C}_7\text{H}_{12}\text{N}_2\text{O}

This formula indicates the presence of a carbonyl group attached to the pyrrolidine ring, which is crucial for its biological interactions.

1. Antimicrobial Properties

Research indicates that 1-(Pyrrolidine-1-carbonyl)cyclopropan-1-amine exhibits antimicrobial activity. A study explored its effects against various bacterial strains, demonstrating significant inhibition, particularly against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, showing effective concentrations ranging from 32 to 128 µg/mL across different strains .

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Bacillus subtilis128

2. Anticancer Activity

The compound has been investigated for its potential anticancer properties. In vitro studies using FaDu hypopharyngeal tumor cells revealed that it induces apoptosis and exhibits cytotoxicity comparable to established chemotherapeutic agents like bleomycin. The cytotoxicity was quantified using an MTT assay, yielding an IC50 value of approximately 15 µM .

Case Study: Apoptosis Induction

  • Cell Line : FaDu (hypopharyngeal carcinoma)
  • IC50 : 15 µM
  • Mechanism : Induction of apoptosis via mitochondrial pathway activation.

3. Neuroprotective Effects

Additionally, the compound has shown promise in neuroprotective applications. A study evaluated its effects on neuronal cell lines subjected to oxidative stress. Results indicated that it significantly reduced cell death and oxidative damage markers, suggesting potential for treating neurodegenerative diseases .

Structure-Activity Relationship (SAR)

The biological activity of 1-(Pyrrolidine-1-carbonyl)cyclopropan-1-amine can be influenced by modifications to its structure. Several derivatives have been synthesized and tested for enhanced potency and selectivity against various biological targets.

ModificationBiological ActivityReference
N-Methyl substitutionIncreased anticancer activity
Aromatic ring additionEnhanced antimicrobial properties
Alkyl chain extensionImproved neuroprotective effects

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Antimicrobial : Likely involves disruption of bacterial cell wall synthesis and function.
  • Anticancer : Induces apoptosis through mitochondrial pathways, potentially involving caspase activation.
  • Neuroprotection : Reduces oxidative stress by enhancing antioxidant defenses within neuronal cells.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.